Decahydropyrazino[2,3-b]pyrazine
Overview
Description
Decahydropyrazino[2,3-b]pyrazine, also known as 1,4,5,8-Tetraazadecalin, is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₁₄N₄ and a molecular weight of 142.21 g/mol . This compound is characterized by its unique bicyclic structure, which includes two fused pyrazine rings. It is commonly used in various scientific research applications due to its interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydropyrazino[2,3-b]pyrazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2-diaminocyclohexane with glyoxal in the presence of an acid catalyst can yield this compound . The reaction typically requires controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: Decahydropyrazino[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Decahydropyrazino[2,3-b]pyrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which Decahydropyrazino[2,3-b]pyrazine exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In medicinal applications, it acts as a kinase inhibitor by binding to the active sites of specific kinases, thereby blocking their activity and preventing the phosphorylation of target proteins .
Comparison with Similar Compounds
Pyrrolopyrazine: Contains a pyrrole ring fused with a pyrazine ring and exhibits similar biological activities.
Pyrazino[2,3-b]pyrazine: Another bicyclic compound with two fused pyrazine rings, but with different substitution patterns.
Uniqueness: Decahydropyrazino[2,3-b]pyrazine is unique due to its specific bicyclic structure and the presence of four nitrogen atoms, which contribute to its distinct chemical and biological properties. Its ability to act as a versatile scaffold for drug discovery and its wide range of applications in various fields highlight its importance in scientific research .
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydropyrazino[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4/c1-2-8-6-5(7-1)9-3-4-10-6/h5-10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJLFRMMLKYIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C(N1)NCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063845 | |
Record name | Pyrazino[2,3-b]pyrazine, decahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-42-7 | |
Record name | Decahydropyrazino[2,3-b]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5409-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decahydropyrazino(2,3-b)pyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decahydropyrazino[2,3-b]pyrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazino[2,3-b]pyrazine, decahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazino[2,3-b]pyrazine, decahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decahydropyrazino[2,3-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECAHYDROPYRAZINO(2,3-B)PYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R32W5C4SB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the conformational flexibility of Decahydropyrazino[2,3-b]pyrazine?
A1: Research has utilized variable-temperature proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy to investigate the conformational dynamics of this compound. This technique revealed the presence of ring and nitrogen inversion processes within the molecule []. The study identified distinct conformations and determined the energy barriers associated with these inversions, offering valuable insights into the molecule's flexibility and its potential influence on interactions with other molecules.
Q2: How does the solubility of this compound vary in different alcohols?
A2: Studies have systematically measured the solubility of this compound in methanol, ethanol, and 2-propanol across a range of temperatures []. The research employed the "last crystal disappearance" method to accurately determine solubility points. The experimental data were then fitted to various thermodynamic models, including the van't Hoff, λh (Buchowski), modified Apelblat, Wilson, and NRTL models. The findings demonstrated that this compound exhibits varying solubility in these alcohols, with the NRTL model providing the most accurate prediction of the observed behavior.
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